molecular formula C8H4BrNO2S B1382094 3-Bromo-6-nitro-benzo[b]thiophene CAS No. 1263378-11-5

3-Bromo-6-nitro-benzo[b]thiophene

Cat. No.: B1382094
CAS No.: 1263378-11-5
M. Wt: 258.09 g/mol
InChI Key: CXDYUPRHJODLJC-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Benzo[b]thiophene Scaffolds in Synthetic Design and Heterocyclic Chemistry Research

Halogenated and nitrated benzo[b]thiophenes are particularly noteworthy subclasses of these derivatives. The presence of a halogen atom, such as bromine, not only influences the electronic properties of the molecule but also serves as a versatile "handle" for further chemical transformations. nih.gov This allows for the construction of more complex molecular architectures through various coupling reactions. The introduction of a nitro group, a strong electron-withdrawing substituent, significantly alters the reactivity and electronic nature of the benzo[b]thiophene ring system. ontosight.ai This modification can enhance the biological activity of the molecule or predispose it to specific chemical reactions. nih.gov

The combination of both a halogen and a nitro group on the benzo[b]thiophene scaffold, as seen in 3-Bromo-6-nitro-benzo[b]thiophene , creates a polyfunctionalized molecule with a unique reactivity profile. The interplay between the electron-withdrawing nitro group and the synthetically versatile bromo group makes such compounds valuable intermediates in the synthesis of complex heterocyclic systems.

Overview of Strategic Approaches to Fused Sulfur Heterocyclic Systems

The synthesis of fused sulfur heterocyclic systems like benzo[b]thiophenes has been an area of intense research. A variety of strategic approaches have been developed, often tailored to the desired substitution pattern of the final product. Common methods include:

Electrophilic Cyclization: This is a widely used method for constructing the benzo[b]thiophene core. For instance, 2-alkynyl thioanisoles can undergo electrophilic cyclization using a source of electrophilic halogen to yield 3-halo substituted benzo[b]thiophenes. nih.gov

Palladium- or Copper-Catalyzed Cyclization: These transition metal-catalyzed reactions provide efficient routes to benzo[b]thiophenes through the formation of the critical aryl-sulfur bond. rsc.org

Photocatalytic Radical Annulation: More recent developments include the use of visible-light photocatalysis to initiate radical cyclization cascades, offering a greener and more efficient pathway to these heterocyclic systems. researchgate.net

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, provide a streamlined approach to complex, fused pyran derivatives of benzo[b]thiophene. researchgate.net

The synthesis of a specifically substituted derivative like This compound would likely involve a multi-step sequence, beginning with the construction of the core benzo[b]thiophene ring, followed by regioselective halogenation and nitration reactions.

Research Landscape of Polyfunctionalized Benzo[b]thiophenes

The research landscape for polyfunctionalized benzo[b]thiophenes is vibrant and expanding, driven by their potential applications in various fields. In medicinal chemistry, benzo[b]thiophene derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov The specific substitution pattern on the benzo[b]thiophene core is crucial in determining the type and potency of its biological activity.

In materials science, the electronic properties of these compounds make them attractive candidates for use in organic electronics. Halogenated thiophenes, for example, have been investigated as solvent additives to improve the efficiency of organic solar cells. rsc.org The introduction of electron-withdrawing groups like the nitro group can further modulate the electronic characteristics of these materials. ontosight.ai

The ongoing research in this area focuses on the development of novel synthetic methodologies to access a wider range of polyfunctionalized benzo[b]thiophenes with diverse substitution patterns. This includes the exploration of more efficient and environmentally benign reaction conditions, as well as the investigation of the structure-activity relationships of these compounds to guide the design of new molecules with enhanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-3-5(10(11)12)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYUPRHJODLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294147
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-11-5
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Insights into 3 Bromo 6 Nitro Benzo B Thiophene Systems

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 3-Bromo-6-nitro-benzo[b]thiophene, the interplay between the benzothiophene (B83047) core and its bromo and nitro substituents creates a unique electronic landscape that is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital containing the most energetic electrons, acts as an electron donor, while the LUMO is the most accessible empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can determine the energies and spatial distributions of these orbitals. researchgate.netmdpi.com The HOMO is generally distributed over the electron-rich benzothiophene ring system, particularly the fused benzene (B151609) ring and the sulfur atom. The LUMO, conversely, is expected to be localized predominantly on the electron-deficient nitro group and the thiophene (B33073) ring, influenced by the electron-withdrawing nature of both the nitro and bromo substituents.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, which often correlates with higher chemical reactivity and a red-shift in the UV-visible absorption spectrum. researchgate.net The precise energy levels can be computationally predicted, providing quantitative insight into the molecule's electronic behavior.

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzothiophenes This table presents typical, illustrative data based on computational studies of related aromatic and heterocyclic compounds. Actual values for this compound would require specific calculation.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzo[b]thiophene -5.5 -0.8 4.7
3-Bromobenzo[b]thiophene -5.7 -1.1 4.6
6-Nitrobenzo[b]thiophene -6.2 -2.5 3.7

The electronic properties of the parent benzo[b]thiophene system are significantly modulated by the presence of the bromo and nitro substituents. Both groups are electron-withdrawing, but they operate through different mechanisms. libretexts.org

The nitro group is a powerful electron-withdrawing group due to both the inductive effect (arising from the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect. researchgate.netminia.edu.eg It withdraws electron density from the aromatic ring, a process that deactivates the ring towards electrophilic attack and lowers the energy of both the HOMO and LUMO. lumenlearning.com The resonance effect extends the π-conjugation, drawing electron density specifically from the ortho and para positions relative to the nitro group, which in this case involves the entire fused ring system. This strong electron-withdrawing character significantly lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net

Together, these substituents create a highly polarized molecule. The strong electron-withdrawing nature of the nitro group, combined with the inductive pull of the bromine, significantly lowers the energy levels of the frontier orbitals and reduces the HOMO-LUMO gap compared to unsubstituted benzo[b]thiophene. This modification of the electronic structure is key to the compound's reactivity, particularly in nucleophilic substitution reactions.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical calculations are indispensable tools for mapping out the potential energy surfaces of chemical reactions. researchgate.net They allow for the detailed investigation of reaction pathways, the identification of transient species like transition states, and the prediction of reaction outcomes such as regioselectivity.

Density Functional Theory (DFT) has become a standard method for studying reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. mit.eduresearchgate.net By applying DFT methods, such as B3LYP or M06-2X, researchers can model the reaction of this compound with various reagents. researchgate.netresearchgate.net

The process involves optimizing the geometries of the reactants, products, and any proposed intermediates and transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-making and bond-breaking processes. Locating and characterizing these transition states allows for the calculation of the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. For instance, in reactions involving substituted nitrobenzothiophenes, DFT calculations have been used to show which isomeric product is thermodynamically more favored. researchgate.net

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, several sites are susceptible to chemical attack. For example, in a nucleophilic aromatic substitution, a nucleophile could potentially attack the carbon atom bearing the bromo group or other positions on the ring activated by the nitro group.

Quantum chemical methods provide a robust framework for predicting this regioselectivity. beilstein-journals.orgnih.gov By calculating the activation energies for attack at each possible site, the most likely product can be identified. The pathway with the lowest energy barrier will be the kinetically favored one. nih.gov Studies on related systems, such as 3-bromo-2-nitrobenzo[b]thiophene, have shown that reactions with nucleophiles can yield a mixture of "expected" and "unexpected" isomeric products, and the final product ratio is influenced by the electronic and steric effects of the reactants. researchgate.net DFT calculations can help rationalize these outcomes by evaluating the stability of the intermediates and transition states for each pathway. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated from the total electron density and is invaluable for identifying regions that are electron-rich or electron-poor. These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for electrophilic attack. In this molecule, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group. researchgate.net

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. Significant positive potential would be expected on the carbon atoms of the aromatic ring, particularly those most affected by the electron-withdrawing nitro and bromo groups, such as the C-3 position (attached to bromine) and the carbons of the nitro-bearing benzene ring.

By analyzing the MEP map, one can visually confirm the electronic effects of the substituents and predict the molecule's reactive behavior without needing to simulate a full reaction. It provides a static but powerful picture of the molecule's inherent reactivity. researchgate.net For the parent benzothiophene, the most negative potential is found near the sulfur atom, but the addition of the powerful nitro group drastically alters this picture, drawing the negative potential towards its oxygen atoms. researchgate.net

Studies on Aromaticity and Electron Delocalization in Substituted Benzo[b]thiophenes

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating these effects. One of the key parameters used to quantify aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an optimal, fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively.

Research on substituted benzo[b]thiophenes has shown that the benzene and thiophene rings exhibit different degrees of aromaticity and susceptibility to substituent effects. scispace.com In general, the benzene ring of the benzo[b]thiophene system tends to maintain a higher degree of aromaticity, being less affected by substituents on the thiophene ring. scispace.com Conversely, the aromaticity of the thiophene ring is more sensitive to the nature and position of the substituents.

In the case of nitro-substituted benzo[b]thiophenes, the strong electron-withdrawing nature of the nitro group can lead to a decrease in the aromaticity of the ring to which it is attached. For instance, in studies of related nitro-substituted thiophenes, the nitro group has been shown to significantly influence the electronic properties and reactivity of the molecule. nih.gov

The bromine atom at the 3-position introduces further electronic perturbations. While halogens are traditionally considered deactivating groups in electrophilic aromatic substitution, they possess a dual electronic nature: an electron-withdrawing inductive effect and an electron-donating resonance effect. In the context of the thiophene ring in benzo[b]thiophene, the interplay of these effects with the nitro group on the benzene ring can be complex.

Theoretical calculations on related molecules, such as 3-bromo-2-nitrobenzo[b]thiophene, have provided insights into the stability and electronic structure of such systems. scispace.com DFT calculations have been employed to understand the geometry and stability of different isomers, highlighting the role of electronic and steric effects. scispace.com Furthermore, studies on other substituted thiophenes, like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have utilized DFT to calculate molecular properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electron delocalization and reactivity. researchgate.net

The electron delocalization in substituted benzo[b]thiophenes is not uniform across the molecule. The presence of strong electron-withdrawing groups can lead to a polarization of the π-electron system, affecting the bond lengths and, consequently, the HOMA values. This can be particularly pronounced in reactions where the aromatic system is disrupted, such as in the formation of Meisenheimer-type adducts in the presence of nucleophiles. scispace.com Computational studies have shown that in such reactions, the benzene ring largely retains its aromatic character, while the thiophene ring's aromaticity is significantly diminished. scispace.com

A hypothetical representation of how HOMA values might vary for the individual rings in substituted benzo[b]thiophenes is presented in the table below, based on general principles derived from computational studies of related aromatic systems.

CompoundBenzene Ring HOMAThiophene Ring HOMANotes
Benzo[b]thiophene (unsubstituted)~0.9~0.7The benzene ring is more aromatic than the thiophene ring.
6-Nitrobenzo[b]thiophene< ~0.9~0.7The electron-withdrawing nitro group is expected to decrease the aromaticity of the benzene ring.
3-Bromobenzo[b]thiophene~0.9< ~0.7The halogen substituent is expected to have a modest effect on the thiophene ring's aromaticity.
This compound< ~0.9< ~0.7The combined effect of the substituents is likely to reduce the aromaticity of both rings compared to the unsubstituted parent compound.

It is important to note that these are expected trends, and precise values would require dedicated DFT calculations for this compound. Such calculations would provide optimized geometries, from which bond lengths and HOMA indices could be derived, offering a quantitative picture of the aromaticity and electron delocalization within this specific molecule. These computational approaches are invaluable for predicting the reactivity and electronic behavior of complex heterocyclic systems.

Derivatization Strategies and Synthetic Transformations of the 3 Bromo 6 Nitro Benzo B Thiophene Core

Transformations of the Nitro Functionality

The electron-withdrawing nitro group significantly influences the reactivity of the benzo[b]thiophene ring system and serves as a key functional group for further synthetic modifications. ontosight.ai Its transformation, particularly into an amino group, is a pivotal step in the synthesis of various fused heterocyclic systems.

The selective reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. In molecules containing other reducible or sensitive groups, such as a bromo substituent, achieving this chemoselectivity is critical. Various methods have been developed for the selective reduction of aromatic nitro compounds. jrfglobal.com

One common and effective method involves the use of hydrazine (B178648) hydrate (B1144303), often in the presence of a catalyst like iron(III) chloride and charcoal. researchgate.net This system has been shown to be highly selective for the reduction of nitro groups, even in polynitroarenes, allowing for the stepwise reduction of one, two, or three nitro groups. researchgate.net Another approach is catalytic transfer hydrogenation, which is considered a safer alternative to conventional methods. researchgate.net For instance, the selective reduction of a nitro group while preserving a bromine atom on the same aromatic scaffold can be achieved using hydrazine with a Raney nickel catalyst. nih.gov Biocatalytic strategies are also emerging as an environmentally friendly and highly selective alternative to metal-catalyzed hydrogenations for nitro group reductions. nih.gov

Table 1: Selected Reagents for Selective Nitro Group Reduction

Reagent/System Key Features
Hydrazine hydrate / FeCl₃ / Charcoal Allows for one-pot, successive reduction of multiple nitro groups. researchgate.net
Hydrazine / Raney Nickel Effective for selective nitro reduction while preserving halogen substituents. nih.gov
BH₃-THF Can selectively reduce o-nitrophenol derivatives; the phenolic hydroxyl group is key to its efficacy. jrfglobal.com

The reaction of nitroarenes with hydrazine and its derivatives is a powerful method for constructing nitrogen-containing heterocyclic rings. The reduction of a nitro group in situ, followed by condensation and cyclization with a suitable partner, can lead to the formation of fused ring systems like pyrazoles. The synthesis of pyrazolo[3,4-d]pyrimidine compounds, for example, can begin from 3-aminopyrazole-4-carboxamide, which is itself accessible from precursors that could be derived from nitro-substituted heterocycles. google.com The formation of complex triazine systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govresearchgate.nettriazines, also relies on intermediates derived from hydrazine reactions. nih.gov

Transformations of the Bromo Functionality

The bromine atom at the 3-position of the benzo[b]thiophene core is a versatile handle for introducing molecular diversity, primarily through the formation of organometallic intermediates.

Metal-halogen exchange is a robust method for converting an aryl halide into a more reactive organometallic species. The reaction typically involves treating the bromo-substituted compound with an organolithium reagent (e.g., n-BuLi, t-BuLi) or a Grignard reagent (e.g., i-PrMgCl). princeton.edunih.gov This process replaces the bromine atom with a lithium or magnesium-halide group, respectively.

The resulting organometallic intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new substituents. A significant challenge with substrates bearing acidic protons (like N-H or O-H groups) is that the organolithium reagent can act as a base instead of participating in the exchange. nih.gov To overcome this, a combination of i-PrMgCl and n-BuLi can be used, which allows for selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov The rates of lithium-halogen exchange are generally faster for heavier halogens, following the trend I > Br > Cl. princeton.edu

Once the organometallic intermediate is formed, it can participate in various substitution reactions. A prominent application is in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. For example, 3-bromobenzo[b]thiophene derivatives can undergo Suzuki-Miyaura coupling with boronic acids or their esters to form new carbon-carbon bonds. whiterose.ac.uk This strategy has been used to synthesize libraries of functionalized 3-(α-styryl)-benzo[b]thiophenes. nih.gov Similarly, direct C-H arylation reactions, an alternative to traditional cross-coupling, can functionalize the benzo[b]thiophene core. acs.org Electrophilic cyclization of terminal acetylenes coupled with o-iodothioanisole is another powerful method to generate 2,3-disubstituted benzo[b]thiophenes. acs.org

Table 2: Examples of Substitution Reactions on the Bromo-Benzothiophene Core

Reaction Type Reagents/Catalyst Product Type
Suzuki-Miyaura Coupling Pd catalyst, boronic acid/ester Aryl- or heteroaryl-substituted benzo[b]thiophenes whiterose.ac.uk
Palladium-Catalyzed Coupling Pd catalyst, N-tosylhydrazones 2-aryl-3-(α-styryl)benzo[b]thiophenes nih.gov
Electrophilic Cyclization I₂, Br₂, NBS, PhSeCl 2,3-disubstituted benzo[b]thiophenes acs.org

Construction of Complex Polycyclic Heteroaromatic Systems and Libraries

The functional handles on the 3-bromo-6-nitro-benzo[b]thiophene scaffold make it an excellent building block for synthesizing larger, polycyclic heteroaromatic systems and for creating compound libraries for screening purposes. Polycyclic heteroarenes containing thiophene (B33073) rings are significant due to their applications in organic optoelectronics. researchgate.net

Strategies for building complex systems often involve a sequence of reactions targeting the bromo and nitro groups. For instance, a Suzuki reaction at the 3-position can introduce a new aromatic ring, which can then be induced to cyclize, forming a larger fused system. A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was efficiently synthesized by first creating diverse 3-bromobenzo[b]thiophene derivatives and then performing a palladium-catalyzed coupling with various N-tosylhydrazones. nih.gov This approach allows for the introduction of substituents on multiple aromatic rings of the final molecule. nih.gov Similarly, the Fiesselmann thiophene synthesis has been employed to construct 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes from 3-chlorobenzo[b]thiophene precursors, demonstrating a pathway to complex fused systems. rsc.org

Future Directions in Research on Halogenated and Nitrated Benzo B Thiophenes

Development of More Sustainable and Green Synthetic Protocols (e.g., Transition Metal-Free, Visible Light Catalysis)

The development of sustainable and green synthetic methods for benzo[b]thiophenes is a major focus of current research. chim.it This involves moving away from traditional methods that often require transition-metal catalysts, which can be expensive and leave behind toxic heavy metal residues. organic-chemistry.orgthieme-connect.com Researchers are actively exploring transition-metal-free and visible-light-mediated approaches to construct the benzo[b]thiophene core.

One promising strategy involves the direct SNAr-type reaction, cyclization, and dehydrogenation process using readily available starting materials. organic-chemistry.orgthieme-connect.com For instance, a highly efficient synthesis of 2-substituted benzo[b]thiophenes has been developed from o-halovinylbenzenes and potassium sulfide (B99878), completely avoiding the need for a transition-metal catalyst. organic-chemistry.orgthieme-connect.com This method has been shown to be scalable and tolerates a wide range of functional groups. organic-chemistry.org Another innovative transition-metal-free, one-pot synthesis at room temperature allows for the creation of various benzofuran (B130515) and benzo[b]thiophen-3-amine (B172997) derivatives through a Smiles rearrangement, highlighting the potential for high reaction efficiency under mild conditions. nih.gov

Visible light photocatalysis has also emerged as a powerful tool for the synthesis of benzo[b]thiophenes. acs.orgorganic-chemistry.orgacs.org This approach utilizes an organic dye, such as eosin (B541160) Y, as a photoredox catalyst that, upon irradiation with green light, can initiate a radical annulation process to form substituted benzo[b]thiophenes. acs.orgorganic-chemistry.org This metal-free method operates at ambient temperatures and offers a sustainable alternative to traditional high-temperature, metal-catalyzed reactions. acs.orgorganic-chemistry.org The photocatalytic synthesis has been successfully applied to a variety of substituted diazonium salts and alkynes, demonstrating its broad substrate scope. acs.orgorganic-chemistry.orgnih.gov A recent study also reported the visible-light-driven synthesis of substituted benzo[b]thiophenes from phenylethenethiol using eosin Y as an organophotoredox catalyst, further expanding the toolkit for green synthesis. researchgate.net

The use of environmentally friendly solvents and reagents is another key aspect of green synthesis. A method utilizing copper(II) sulfate (B86663) pentahydrate and sodium halides in ethanol (B145695) has been developed for the synthesis of mono- and di-halogenated benzo[b]thiophenes. researchgate.net This approach is notable for its use of a green solvent and non-toxic reagents, resulting in high yields of uniquely substituted products. researchgate.netuwf.edu

Here is an interactive data table summarizing some of the green synthetic protocols for benzo[b]thiophenes:

Synthetic ApproachKey FeaturesCatalyst/ReagentConditionsReference
Transition-Metal-Free SNAr/CyclizationScalable, wide functional group tolerancePotassium sulfideElevated temperature (e.g., 140 °C) organic-chemistry.orgthieme-connect.com
Transition-Metal-Free Smiles RearrangementOne-pot, high efficiency, mild conditionsCesium carbonateRoom temperature nih.gov
Visible Light PhotocatalysisMetal-free, ambient temperatureEosin Y (organic dye)Green light irradiation acs.orgorganic-chemistry.orgacs.org
Iodine-Catalyzed C–S Bond FormationMetal-free, short reaction timesIodineAir as oxidant rsc.org
Green HalogenationUses green solvent and non-toxic reagentsCopper(II) sulfate pentahydrate, sodium halidesEthanol researchgate.netuwf.edu

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Functional Group Tolerance

The precise control of regioselectivity in the functionalization of benzo[b]thiophenes remains a significant challenge. Future research will focus on the design and application of novel catalytic systems that can achieve high regioselectivity, particularly for direct C-H functionalization. While C2-arylation is more common, methods for selective C3-functionalization are highly sought after. acs.org

A notable advancement is the use of a heterogeneous palladium on carbon (Pd/C) catalyst in conjunction with a copper(I) chloride (CuCl) co-catalyst for the completely selective C3-arylation of benzo[b]thiophenes with aryl chlorides. acs.org This ligand-free system is operationally simple and insensitive to air and moisture, offering a significant advantage over existing methods. acs.org Further research into heterogeneous catalysts could unlock new reactivity patterns and provide more robust and recyclable catalytic systems.

The development of catalytic systems with broad functional group tolerance is also crucial for the synthesis of complex, highly substituted benzo[b]thiophenes. acs.org Palladium-catalyzed coupling reactions, such as the Sonogashira coupling of terminal acetylenes with o-iodothioanisole followed by electrophilic cyclization, have proven effective for preparing 2,3-disubstituted benzo[b]thiophenes with excellent yields and tolerance for various functional groups. acs.org Similarly, copper-catalyzed intramolecular carbomagnesiation of alkynyl(aryl)thioethers provides another route to functionalized benzo[b]thiophenes. nih.gov

Future work in this area will likely involve the exploration of novel ligands and catalyst supports to fine-tune the electronic and steric properties of the catalyst, thereby enhancing both regioselectivity and functional group compatibility. The development of domino and one-pot reactions that combine multiple synthetic steps without isolating intermediates will also contribute to more efficient and sustainable syntheses. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Complex Systems

Computational chemistry is poised to play an increasingly important role in the future of benzo[b]thiophene synthesis. Advanced computational modeling can provide valuable insights into reaction mechanisms, predict the reactivity of complex substrates, and guide the rational design of new catalysts and synthetic protocols.

For instance, understanding the regiochemistry of reactions, such as the intramolecular cyclization of 4-(3-nitroaryl)-1,2,3-selenadiazoles to form benzo[b]selenophenes, can be aided by computational studies. nih.gov These studies can help elucidate the factors that control whether a reaction proceeds via an oxidative nucleophilic substitution of hydrogen (SNArH) or a nucleophilic aromatic substitution of a halogen (SNArCl) pathway. nih.gov

Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies are already being used to predict the biological activity and pharmacokinetic properties of new benzo[b]thiophene derivatives. nih.gov These computational tools can help prioritize synthetic targets and reduce the time and cost associated with drug discovery. The SwissADME web tool, for example, allows for the rapid prediction of various physicochemical and pharmacokinetic parameters. nih.gov

Future research will likely see the integration of machine learning and artificial intelligence with computational chemistry to develop predictive models for synthesis and reactivity. These models could be trained on large datasets of experimental results to predict the optimal reaction conditions, catalysts, and substrates for achieving a desired outcome, including specific regioselectivity and functional group tolerance. This predictive power will accelerate the discovery of new synthetic methodologies and the development of novel halogenated and nitrated benzo[b]thiophenes with tailored properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-nitro-benzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodology :

  • Bromination/Nitration Sequence : Begin with benzo[b]thiophene as the core structure. Introduce bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions). Follow with nitration at the 6-position using HNO₃/H₂SO₄.
  • Purification : Post-synthesis purification can involve recrystallization or solvent precipitation. For example, cooling a solution of the compound in a solvent like dichloromethane to below its melting point induces crystallization .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry, temperature, and catalyst loading to minimize side products (e.g., di-substituted byproducts).

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT calculations at the MP2/6-311G** level) to validate bond distances and angles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns (e.g., bromine’s natural isotopic signature).
  • Infrared (IR) Spectroscopy : Detect functional groups (C-Br, NO₂) via characteristic absorption bands (e.g., ~550 cm⁻¹ for C-Br, ~1520 cm⁻¹ for NO₂ asymmetric stretching) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Solvent Precipitation : Dissolve the crude product in a polar solvent (e.g., acetone) and cool to induce selective crystallization .
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient to separate nitro- and bromo-substituted isomers.
  • Sublimation : For high-purity requirements, sublimation under reduced pressure can remove low-volatility impurities .

Advanced Research Questions

Q. How do computational methods predict the electronic and geometric properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. For example, nitro groups lower LUMO energy, enhancing electron-accepting capacity .
  • Molecular Dynamics (MD) : Simulate adsorption on catalytic surfaces (e.g., pyrophyllite) to study interactions affecting desulfurization pathways .
  • Data Validation : Compare computed bond lengths (e.g., C-S: 1.71 Å) with experimental microwave or X-ray diffraction data .

Q. What mechanistic insights explain the catalytic hydrogenation of this compound in desulfurization studies?

  • Methodology :

  • Homogeneous Catalysis : Use transition metal complexes (e.g., Ir or Ru) to study C-S bond cleavage. Monitor intermediates via in-situ NMR or EPR spectroscopy .
  • Kinetic Analysis : Apply Arrhenius plots to determine activation energy for hydrogenolysis. Compare with thiophene analogs to assess substituent effects (e.g., nitro groups hinder π-coordination to metals) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability under hydrogen flow to optimize reaction temperatures .

Q. How can this compound serve as a precursor in drug design, particularly for CNS-targeted therapies?

  • Methodology :

  • Molecular Docking : Screen against targets like GABAₐ receptors (PDB: 4COF) using AutoDock Vina. Prioritize analogs with docking scores < -9.0 kcal/mol, indicating strong binding .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the 2-position (e.g., amino groups) to enhance blood-brain barrier permeability while retaining bromo/nitro pharmacophores .
  • In Vitro Assays : Test cytotoxicity and selectivity in neuronal cell lines (e.g., SH-SY5Y) to validate therapeutic potential .

Q. What experimental and computational approaches resolve contradictions in thermal decomposition data for thiophene derivatives?

  • Methodology :

  • Pyrolysis-GC/MS : Analyze decomposition products (e.g., H₂S, CO) under controlled heating rates (5–20°C/min). Use Kissinger’s method to calculate activation energy discrepancies .
  • Computational Kinetics : Model bond dissociation energies (BDEs) for C-Br and C-NO₂ bonds using Gaussian software. Compare with experimental TGA profiles to identify competing degradation pathways .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-nitro-benzo[b]thiophene
Reactant of Route 2
3-Bromo-6-nitro-benzo[b]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.